(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an isopropoxybenzylidene group and a methylpiperazinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Isopropoxybenzylidene Group: This step involves the condensation of the thiazole ring with an isopropoxybenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of the thiazole ring with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and its substituents may play a crucial role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a hydroxy group instead of an isopropoxy group.
(E)-5-(2-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the isopropoxy group, which may impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Biological Activity
(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazol-4(5H)-one core with a substituted benzylidene moiety and a piperazine ring. The structural formula can be represented as follows:
Key Structural Components:
- Thiazole Ring : Known for its role in various biological activities.
- Benzylidene Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Piperazine Moiety : Often associated with psychoactive and anti-anxiety effects.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines using the MTT assay to assess cell viability. The results showed that at concentrations ranging from 1 to 200 µM, the compound exhibited dose-dependent cytotoxicity against cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 45.3 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 32.7 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 50.1 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 16 | Bactericidal |
Escherichia coli | 32 | Bacteriostatic |
Candida albicans | 64 | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the thiazole ring contributes to antioxidant properties, reducing oxidative stress in cells.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Models : In vivo experiments using A549 xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.
- Synergistic Effects with Other Drugs : Combination therapy with standard chemotherapeutics showed enhanced efficacy, suggesting potential use in multi-drug regimens for cancer treatment.
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)23-15-7-5-4-6-14(15)12-16-17(22)19-18(24-16)21-10-8-20(3)9-11-21/h4-7,12-13H,8-11H2,1-3H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INELQPZIFYFRER-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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